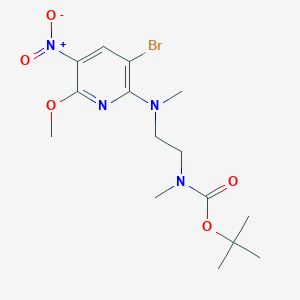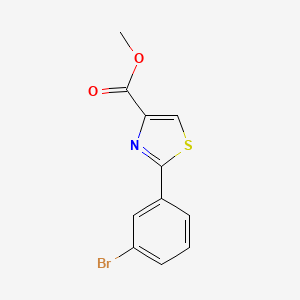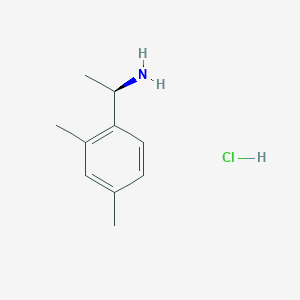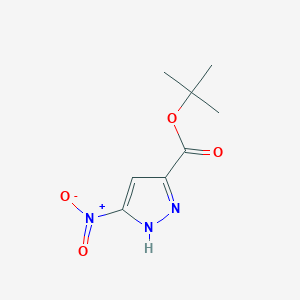
tert-butyl 5-nitro-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 5-nitro-1H-pyrazole-3-carboxylate: is a compound belonging to the pyrazole family, which is characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Méthodes De Préparation
The synthesis of tert-butyl 5-nitro-1H-pyrazole-3-carboxylate typically involves the acylation of tert-butyl 3-(methylamino)but-2-enoate using fluorinated acetic acid anhydrides at the enamine carbon atom. The resulting product is then reacted with alkyl hydrazines, leading to mixtures of isomeric pyrazoles . Industrial production methods often employ resinous, nontoxic, thermally stable, and cost-effective catalysts like Amberlyst-70, which offer eco-friendly attributes and simplify the reaction workup .
Analyse Des Réactions Chimiques
tert-Butyl 5-nitro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the compound.
Reduction: Commonly involves reducing agents to remove oxygen or add hydrogen.
Substitution: This reaction involves replacing one functional group with another, often using reagents like alkyl halides or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield nitro derivatives, while reduction could produce amino derivatives .
Applications De Recherche Scientifique
tert-Butyl 5-nitro-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic systems.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of agrochemicals and other industrial products
Mécanisme D'action
The mechanism by which tert-butyl 5-nitro-1H-pyrazole-3-carboxylate exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to interact with specific enzymes or receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
tert-Butyl 5-nitro-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:
3-Amino-5-tert-butyl-1H-pyrazole: Another pyrazole derivative with different functional groups.
tert-Butyl 3-(methylamino)but-2-enoate: A precursor in the synthesis of this compound.
Pyrazolo[1,5-a]pyrimidines: Condensed heterocyclic systems derived from pyrazoles .
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C8H11N3O4 |
|---|---|
Poids moléculaire |
213.19 g/mol |
Nom IUPAC |
tert-butyl 5-nitro-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C8H11N3O4/c1-8(2,3)15-7(12)5-4-6(10-9-5)11(13)14/h4H,1-3H3,(H,9,10) |
Clé InChI |
BQJQRHZMXGUDPJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=NNC(=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13662662.png)
![4,6-Dichloro-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one](/img/structure/B13662665.png)
![Ethyl 3H-imidazo[4,5-B]pyridine-5-carboxylate](/img/structure/B13662671.png)
![2-Isopropyl-5,6,7,8-tetrahydro-benzo[7]annulen-9-one](/img/structure/B13662675.png)
![Ethyl 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13662682.png)
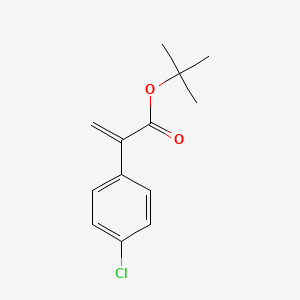
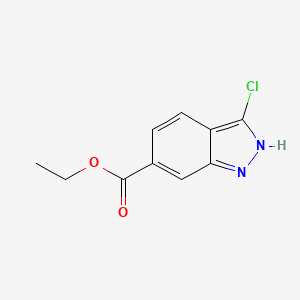
![Methyl 5-pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13662693.png)
